molecular formula C4H8N2O2 B13438378 3-(Methylnitrosamino)propanal-d5

3-(Methylnitrosamino)propanal-d5

Cat. No.: B13438378
M. Wt: 121.15 g/mol
InChI Key: CQGSPCLZUXSVHE-WNWXXORZSA-N
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Preparation Methods

The synthesis of 3-(Methylnitrosamino)propanal-d5 involves the incorporation of deuterium into the parent compound, 3-(Methylnitrosamino)propanal. The synthetic route typically includes the following steps:

    N-Nitrosation: The starting material, 3-(Methylamino)propanal, undergoes nitrosation using nitrosating agents such as sodium nitrite in an acidic medium to form 3-(Methylnitrosamino)propanal.

    Deuteration: The nitrosated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.

Chemical Reactions Analysis

3-(Methylnitrosamino)propanal-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitroso group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Methylnitrosamino)propanal-d5 has several scientific research applications, including:

    Analytical Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of nitrosamines and their derivatives.

    Biological Studies: The compound is used to investigate the metabolic pathways and biological effects of nitrosamines in living organisms.

    Medical Research: It is employed in studies related to carcinogenesis and the role of nitrosamines in cancer development.

    Industrial Applications: Although limited, it can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Methylnitrosamino)propanal-d5 involves its interaction with biological molecules and metabolic pathways. The compound can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. The nitroso group can undergo metabolic activation to form reactive intermediates that interact with cellular components, causing oxidative stress and DNA damage .

Comparison with Similar Compounds

3-(Methylnitrosamino)propanal-d5 can be compared with other nitrosamines and their deuterated derivatives. Similar compounds include:

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise analytical studies and tracking in biological systems.

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

121.15 g/mol

IUPAC Name

N-(1,1-dideuterio-3-oxopropyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3/i1D3,3D2

InChI Key

CQGSPCLZUXSVHE-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])CC=O)N=O

Canonical SMILES

CN(CCC=O)N=O

Origin of Product

United States

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